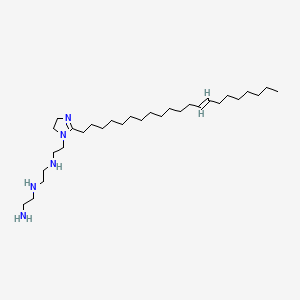
N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound with a unique structure that includes an imidazole ring and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves multiple steps. One common method includes the reaction of ethylenediamine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives.
科学的研究の応用
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, the long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its biological activity.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)-N’-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
- N-(2-Aminoethyl)-N’-(2-(2-(8Z)-8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
Uniqueness
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its specific aliphatic chain length and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
94022-16-9 |
|---|---|
分子式 |
C30H61N5 |
分子量 |
491.8 g/mol |
IUPAC名 |
N'-[2-[2-[2-[(E)-henicos-13-enyl]-4,5-dihydroimidazol-1-yl]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H61N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-34-27-29-35(30)28-26-33-25-24-32-23-22-31/h8-9,32-33H,2-7,10-29,31H2,1H3/b9-8+ |
InChIキー |
AKWSSIYVRWKIEF-CMDGGOBGSA-N |
異性体SMILES |
CCCCCCC/C=C/CCCCCCCCCCCCC1=NCCN1CCNCCNCCN |
正規SMILES |
CCCCCCCC=CCCCCCCCCCCCCC1=NCCN1CCNCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




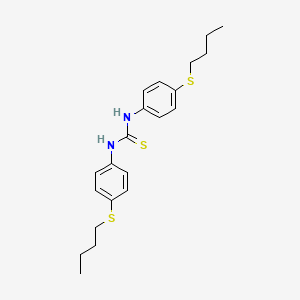
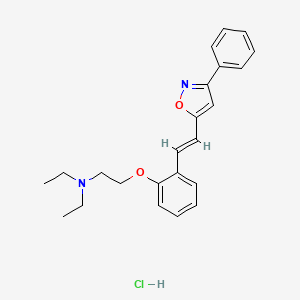
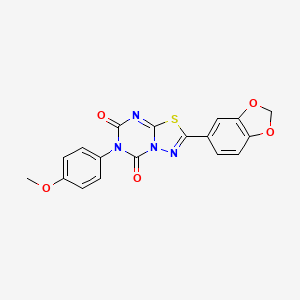
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)

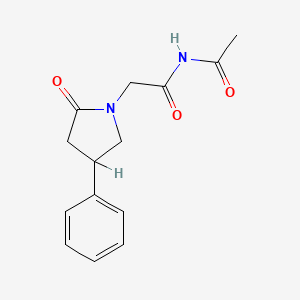
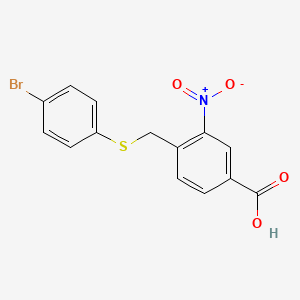
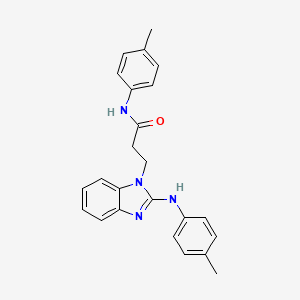
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
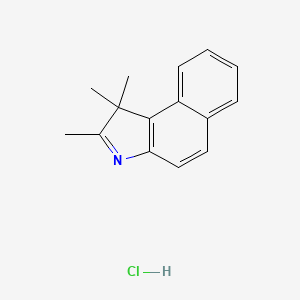
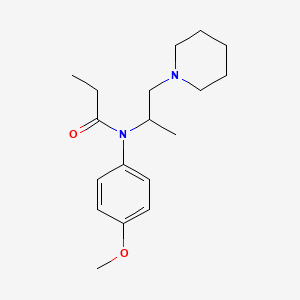
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
